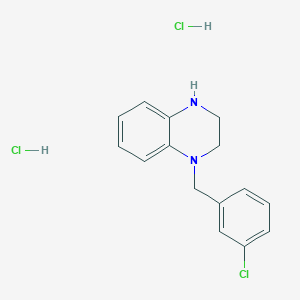

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

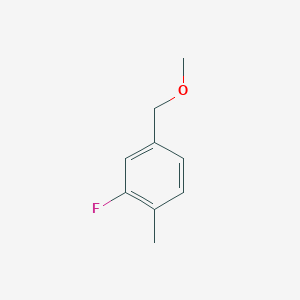

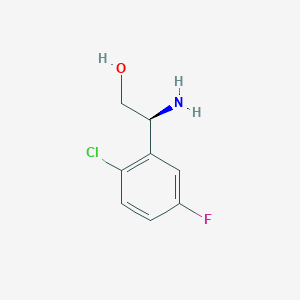

The compound “1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole” seems to be a complex organic molecule. It appears to contain a 1,3-dioxolane ring, which is a type of acetal, a pyrazole ring, which is a type of heterocycle, and a nitro group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 1,3-dioxolanes can generally be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .

Mécanisme D'action

Target of Action

The primary target of 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is similar to that of theophylline . Theophylline is a bronchodilator used in the treatment of chronic respiratory diseases such as asthma and COPD .

Mode of Action

This compound interacts with its targets in a manner similar to theophylline . Unlike theophylline, it has greatly decreased affinity towards adenosine a1 and a2 receptors, which explains its better safety profile .

Biochemical Pathways

The compound affects the biochemical pathways related to bronchodilation. In experimental studies, it has been shown to be a more potent bronchodilator with fewer side effects than theophylline . In mechanically ventilated patients with acute respiratory failure, it results in rapid and efficient bronchodilation, thus decreasing the airway resistance .

Pharmacokinetics

After oral administration, peak plasma levels of this compound are reached after one hour . Its absolute bioavailability is about 62.6%; at pH 7.4, plasma protein binding of the compound is about 48% . Less than 4% of an orally administered dose is excreted unchanged in the urine . It is almost completely metabolized in the liver (90% of the total drug clearance) .

Result of Action

The molecular and cellular effects of the compound’s action include efficient bronchodilation and decreased airway resistance in patients with acute respiratory failure . This results in improved breathing and relief from symptoms of respiratory diseases.

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, at pH 7.4, the compound has about 48% plasma protein binding

Analyse Biochimique

Biochemical Properties

It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol The nitro group in the pyrazole ring could potentially participate in redox reactions, serving as an electron acceptor

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

1-(1,3-dioxolan-2-ylmethyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-10(12)6-1-2-9(8-6)5-7-13-3-4-14-7/h1-2,7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJYEDOLSYGHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)